Cas no 18621-75-5 (But-2-ene-1,4-diyl diacetate)

ブタ-2-エン-1,4-ジイル ジアセテート(But-2-ene-1,4-diyl diacetate)は、不飽和ジエステル化合物であり、化学式C8H10O4で表されます。この化合物は、二重結合を有するブタジエン骨格にアセチル基が結合した構造を持ち、反応性の高い中間体として有機合成において重要な役割を果たします。特に、ポリマー合成や架橋反応におけるモノマーとして利用可能であり、高い反応性と選択性を特徴とします。また、アセチル基の存在により、他の官能基への変換が容易である点も利点です。実験室規模から工業的プロセスまで、幅広い応用が期待される化合物です。

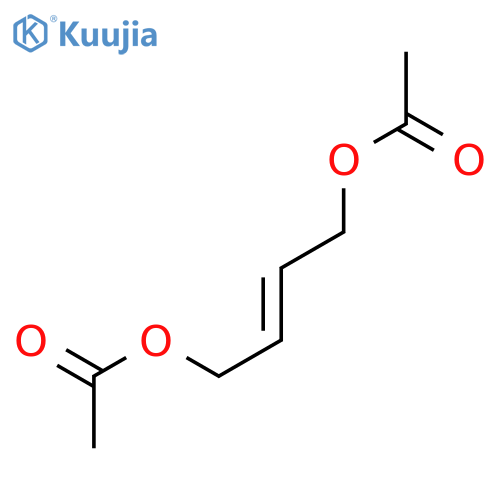

But-2-ene-1,4-diyl diacetate structure

商品名:But-2-ene-1,4-diyl diacetate

But-2-ene-1,4-diyl diacetate 化学的及び物理的性質

名前と識別子

-

- But-2-ene-1,4-diyl diacetate

- 2-BUTENE-1,4-DIOL DIACETATE

- 2-Buten-1,4-diol, diacetate

- 4-(Acetyloxy)-2-butenyl acetate

- 1,4-Diacetoxy-2-butene

- 1,4-Diacetoxybutene

- 2-Butenylene acetate

- 2-Butenylene diacetate

- Butene-1,4-diol diacetate

- 2-Butene-1,4-diol 1,4-diacetate

- 2-butene-1,4-dioldiacetate / 1,4-diacetoxy-2-butene

- 2-Butene-1,4-dioldiacetate

- trans-2-Butene-1,4-diol diacetate

- AKOS025310512

- [(E)-4-acetoxybut-2-enyl] acetate

- [(E)-4-acetyloxybut-2-enyl] acetate

- DS-18468

- 2-Butene-1,4-diol, diacetate

- O11705

- BAA57698

- (2E)-4-(Acetyloxy)-2-butenyl acetate

- (E)-but-2-ene-1,4-diyldiacetate

- A880671

- (E)-but-2-ene-1,4-diyl diacetate

- 1,4-Diacetoxy-trans-2-butene

- AKOS006228874

- 1576-98-3

- (2E)-4-(ACETYLOXY)BUT-2-EN-1-YL ACETATE

- CS-W022610

- 2-Butene-1,4-diol, 1,4-diacetate, (2E)-

- 18621-75-5

- TRANS-1,4-DIACETOXY-2-BUTENE

- SCHEMBL74779

- But-2-ene-1 pound not4-diyl diacetate

-

- MDL: MFCD00077968

- インチ: InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3

- InChIKey: VZUAUHWZIKOMFC-ONEGZZNKSA-N

- ほほえんだ: CC(OC/C=C/COC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 172.073559

- どういたいしつりょう: 172.073559

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.068

- ふってん: 231 ºC

- フラッシュポイント: 108 ºC

- 屈折率: 1.4435

- PSA: 52.60000

- LogP: 0.66880

But-2-ene-1,4-diyl diacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB443859-1 g |

But-2-ene-1,4-diyl diacetate; . |

18621-75-5 | 1g |

€75.90 | 2023-04-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069380-100g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 95% | 100g |

¥2414 | 2023-04-15 | |

| eNovation Chemicals LLC | D517806-5g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 97% | 5g |

$205 | 2024-05-24 | |

| eNovation Chemicals LLC | D517806-10g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 97% | 10g |

$255 | 2024-05-24 | |

| TRC | B281985-1g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 1g |

$ 45.00 | 2022-06-07 | ||

| Fluorochem | 209589-1g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 95% | 1g |

£10.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AC645-25g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 95+% | 25g |

933CNY | 2021-05-08 | |

| Fluorochem | 209589-10g |

But-2-ene-1,4-diyl diacetate |

18621-75-5 | 95% | 10g |

£34.00 | 2022-03-01 | |

| Chemenu | CM344293-100g |

1,4-Diacetoxy-2-butene |

18621-75-5 | 95%+ | 100g |

$232 | 2023-02-02 | |

| A2B Chem LLC | AE99796-100g |

1,4-Diacetoxy-2-butene |

18621-75-5 | 97% | 100g |

$271.00 | 2024-04-20 |

But-2-ene-1,4-diyl diacetate 関連文献

-

J. Stephen Clark,Frédéric Elustondo,Marc C. Kimber Chem. Commun. 2004 2470

-

Anna Kajetanowicz,Adrian Sytniczuk,Karol Grela Green Chem. 2014 16 1579

-

Nor Wahida Awang,Ken Tsutsumi,Barbora Hu?táková,Siti Fairus M. Yusoff,Kotohiro Nomura,Bohari M. Yamin RSC Adv. 2016 6 100925

-

Fady Nahra,Catherine S. J. Cazin Chem. Soc. Rev. 2021 50 3094

-

J. Stephen Clark Chem. Commun. 2006 3571

18621-75-5 (But-2-ene-1,4-diyl diacetate) 関連製品

- 1516-17-2(2,4-Hexadienyl acetate)

- 591-87-7(Allyl acetate)

- 23916-33-8(2-Propenoic acid,2-buten-1-yl ester)

- 628-08-0(trans-2-Butenyl acetate)

- 108-22-5(Isopropenyl acetate)

- 1576-98-3(1,4-diacetoxy-2-butene)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18621-75-5)But-2-ene-1,4-diyl diacetate

清らかである:99%

はかる:100g

価格 ($):255.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:18621-75-5)1,4-二乙酰氧基-2-丁烯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ